molecular formula C12H23BO3 B6237269 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol, Mixture of diastereomers CAS No. 2241877-55-2

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol, Mixture of diastereomers

Cat. No.: B6237269
CAS No.: 2241877-55-2
M. Wt: 226.12 g/mol
InChI Key: NCJFYYATLYGKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol is a boronic ester derivative featuring a cyclohexanol backbone substituted with a pinacol boronate group. The compound exists as a mixture of diastereomers due to the stereochemistry of the hydroxyl and boronate groups on the cyclohexane ring. Synthesized via catalytic hydrogenation of the corresponding aromatic precursor (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol), it yields a 1.2:1 ratio of cis:trans diastereomers, as determined by $^1$H NMR analysis . Key spectral data include $^1$H NMR signals at δ 3.79 (OH), 1.23 (24H, pinacol methyl groups), and $^{11}$B NMR at δ 34.0, consistent with tetracoordinated boron . The hydroxyl group enhances polarity, influencing solubility and reactivity in cross-coupling reactions.

Properties

CAS No.

2241877-55-2

Molecular Formula

C12H23BO3

Molecular Weight

226.12 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3

InChI Key

NCJFYYATLYGKCA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)O

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the production of materials, such as polymers and advanced materials for electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by reacting with halides or triflates in the presence of a palladium catalyst. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Molecular Targets and Pathways Involved:

  • Palladium Catalyst: Acts as a mediator in the cross-coupling reaction.

  • Halides/Triflates: Serve as electrophiles that react with the boronic ester group.

  • Carbon-Carbon Bond Formation: The key step in the synthesis of biaryl compounds.

Comparison with Similar Compounds

Key Data Comparison Table

Compound Name Diastereomer Ratio (cis:trans) Functional Group Key Applications/Reactivity Reference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol 1.2:1 -OH Hydrogenation intermediates, Suzuki couplings
4-(tert-Butyl)cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (SI-23) 3.3:1 -C(CH$3$)$3$ Hydrophobic substrates for catalysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol N/A -OH, C=C Conjugated cross-coupling reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate N/A -COOCH$_3$ Electron-deficient coupling partners

Research Findings and Implications

  • Stereoselectivity: The diastereomer ratio in cyclohexanol derivatives is influenced by substituent steric bulk. The tert-butyl group in SI-23 increases cis selectivity (3.3:1) compared to the target compound (1.2:1), highlighting synthetic tunability .
  • Reactivity in Cross-Coupling : Hydroxyl groups in the target compound may necessitate protection (e.g., silylation) to prevent undesired side reactions during palladium-catalyzed couplings, unlike ester- or alkyl-substituted analogs .
  • Solubility and Applications: The hydroxyl group enhances aqueous solubility, making the target compound suitable for reactions in polar solvents, whereas hydrophobic analogs (e.g., SI-23) are preferred in non-polar media .

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol , a mixture of diastereomers, is a boron-containing organic compound that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in drug discovery and synthesis.

The compound is characterized by the presence of a dioxaborolane moiety and a cyclohexanol structure. The boron atom plays a crucial role in its reactivity and interaction with biological systems. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol
Molecular FormulaC12H21B O3
Molecular Weight225.11 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily revolves around its interactions with various enzymes and receptors. Research indicates that boron-containing compounds can exhibit:

  • Antioxidant Properties : The compound may scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific oxidoreductase enzymes which are crucial in metabolic pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that similar boron-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. In vitro tests showed that the compound could significantly reduce cell viability in various cancer cell lines.
  • Antimicrobial Effects : Research has indicated that compounds with similar structures exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through the modulation of neurotransmitter systems, which may have implications for treating neurodegenerative diseases.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Key findings include:

  • Synthesis Optimization : Various synthetic routes have been explored to improve yield and purity while maintaining biological efficacy.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the cyclohexanol moiety can significantly influence biological activity.

Preparation Methods

Transition-Metal-Free Allylic Borylation

The base-catalyzed allylic borylation of tertiary allylic alcohols represents a robust method for synthesizing cyclohexanol-derived boronates. In this approach, substituted cyclohexyl allylic alcohols undergo borylation using pinacolborane derivatives under mild conditions. For example, treatment of 4-substituted cyclohexyl allylic alcohols with 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of potassium carbonate (K₂CO₃) yields the target boronate ester. This method avoids transition metals, reducing costs and eliminating contamination risks.

Reaction optimization studies demonstrate that anhydrous acetonitrile at 50–90°C provides optimal solvent conditions, balancing reactivity and deborylation suppression. Notably, increasing temperatures promote diboration side products, necessitating precise thermal control. For instance, at 90°C, alkenyl borane derivatives form selectively, whereas lower temperatures favor the desired allylic boronate.

Nickel-Catalyzed Borylation

Nickel-mediated protocols offer complementary selectivity, particularly for sterically hindered substrates. A representative procedure employs NiBr₂·DME (10 mol%) with bisphosphine ligands (L2, 15 mol%) and K₂CO₃ in acetonitrile. This system facilitates the coupling of cyclopropanol derivatives with 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, achieving yields up to 79%. The nickel catalyst enhances reaction rates for electron-deficient substrates, such as 4-fluorophenyl and 4-chlorophenyl cyclohexanols, which exhibit slower kinetics under metal-free conditions.

Diastereomer Formation and Control

Substrate-Induced Stereochemical Outcomes

The configuration of the starting cyclohexanol derivative critically influences diastereomer ratios. For instance, borylation of epimeric 4-methylcyclohexanols (e.g., 15a and 15b ) produces identical boronate products (16 ) with similar yields, indicating stereochemical convergence during the reaction. This phenomenon arises from the planar sp²-hybridized transition state in the borylation step, which erodes the stereochemical information of the starting material.

Conversely, substrates with axial chirality, such as 2-phenyl-1-vinyl-1-cyclohexanol (27 ), yield diastereomeric boronates (28 ) in a 1:1 ratio, as confirmed by ¹⁹F NMR. The rigidity of the bicyclic framework in derivatives like 29 (synthesized from decalone) preserves stereochemical integrity, yielding 30 as a single diastereomer in 65% yield.

Temperature and Solvent Effects

Diastereomer ratios are modulated by reaction conditions. Elevated temperatures (70–90°C) favor thermodynamic control, enriching the trans-diastereomer due to its lower steric strain. For example, hydroboration of 1-propargylic cyclohexanol (35 ) at 50°C yields 36 (91%), whereas 90°C shifts selectivity toward 37 , an alkenyl borane. Polar aprotic solvents like dimethylformamide (DMF) enhance diastereoselectivity by stabilizing charged intermediates, though they risk deborylation.

Characterization and Analytical Validation

Spectroscopic Techniques

¹H and ¹³C NMR spectra confirm boronate formation through characteristic shifts for the dioxaborolane ring (δ 1.0–1.3 ppm for methyl groups) and the cyclohexanol moiety (δ 3.5–4.0 ppm for the hydroxyl-bearing methine). High-resolution mass spectrometry (HRMS) validates molecular formulas, as seen for C₁₂H₂₁BO₃ (calculated [M+H]⁺ 224.11, observed 224.11).

Diastereomer ratios are quantified via ¹⁹F NMR in fluorinated analogs, revealing cis:trans ratios of 3:1 in certain derivatives. X-ray crystallography of intermediate 19b unequivocally established its relative configuration, providing a reference for stereochemical assignments.

Chromatographic Purification

Flash column chromatography (petroleum ether/ethyl acetate, 20:1) effectively separates boronate esters from deborylation byproducts. GC analysis confirms purity thresholds (>97.0%), with neutralization titration cross-validating boronate content. Storage under inert gas at 0–10°C prevents hydrolysis, maintaining product integrity.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Diastereomer Ratio (cis:trans)Key Advantage
Transition-Metal-FreeK₂CO₃65–911:1 to 3:1Cost-effective, metal-free
Nickel-CatalyzedNiBr₂·DME + L270–791:1Tolerates electron-poor substrates

The transition-metal-free route excels in simplicity and scalability, whereas nickel catalysis expands substrate scope to aromatic derivatives .

Q & A

Q. How is this compound utilized in synthesizing PPARα/γ dual agonists or antiparasitic agents?

  • Methodology : The boronic ester undergoes Suzuki coupling with heteroaryl halides to generate bioactive scaffolds. For example, conjugation with phenoxypropanoate derivatives yields compounds screened for PPAR modulation or antiparasitic activity via target-specific assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.